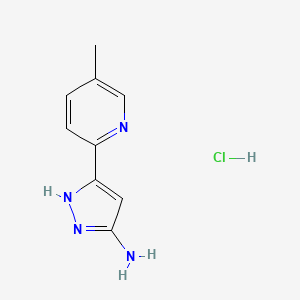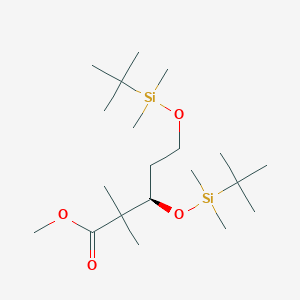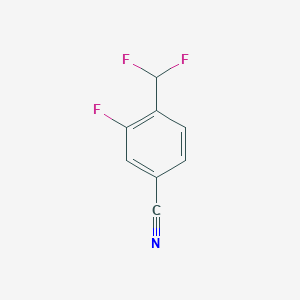
4-(Difluoromethyl)-3-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to a benzene ring, along with a nitrile group (-CN)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-fluorobenzonitrile typically involves the introduction of the difluoromethyl group and the fluorine atom onto a benzene ring, followed by the addition of the nitrile group. One common method involves the use of difluoromethylation reagents such as ClCF2H or difluorocarbene precursors.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. These methods often involve the use of readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the difluoromethyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cross-Coupling Reactions: The aromatic ring can undergo cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction of the nitrile group can produce primary amines .
科学研究应用
4-(Difluoromethyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can act as a hydrogen bond donor, while the fluorine atom can participate in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Fluorobenzonitrile: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
4-Fluorobenzonitrile: Similar but without the difluoromethyl group, affecting its chemical and physical properties.
Uniqueness
4-(Difluoromethyl)-3-fluorobenzonitrile is unique due to the presence of both the difluoromethyl and fluorine groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of pharmaceuticals and agrochemicals with improved efficacy and safety profiles .
属性
分子式 |
C8H4F3N |
|---|---|
分子量 |
171.12 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H |
InChI 键 |
TZAHKTDKRGZNPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C#N)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/no-structure.png)
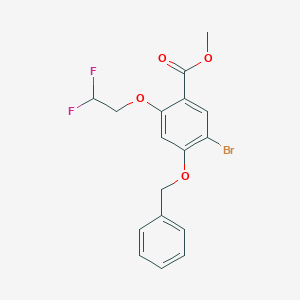

![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
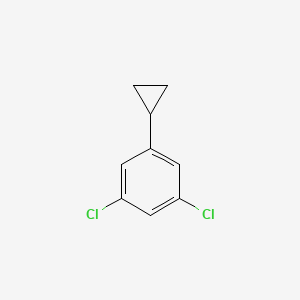



![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

